molecular formula C21H24N4O3 B3004945 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 941945-44-4

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B3004945
CAS No.: 941945-44-4
M. Wt: 380.448
InChI Key: VPAQQRLVVXKRJX-UHFFFAOYSA-N
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules, and an oxalamide linkage, which is known for its ability to form strong hydrogen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Isobutyryl Group: The tetrahydroquinoline intermediate is then acylated using isobutyryl chloride in the presence of a base such as triethylamine.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the acylated tetrahydroquinoline with pyridin-2-ylmethylamine and oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The pyridin-2-ylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its ability to form strong hydrogen bonds makes it useful in the design of supramolecular structures and materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a therapeutic agent. The tetrahydroquinoline core is a common feature in many drugs, suggesting that this compound could exhibit biological activity. It could be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In industry, the compound’s strong hydrogen bonding capabilities could be utilized in the development of new materials, such as polymers or coatings with enhanced properties.

Mechanism of Action

The mechanism of action of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The tetrahydroquinoline core could interact with biological targets through π-π stacking or hydrogen bonding, while the oxalamide linkage could form additional hydrogen bonds, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)acetamide
  • N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)benzamide

Uniqueness

Compared to similar compounds, N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide is unique due to its oxalamide linkage, which provides additional hydrogen bonding capabilities. This can enhance its stability and interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-14(2)21(28)25-11-5-6-15-8-9-16(12-18(15)25)24-20(27)19(26)23-13-17-7-3-4-10-22-17/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAQQRLVVXKRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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